molecular formula C12H14N2O4S B11437369 N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B11437369
M. Wt: 282.32 g/mol
InChI Key: SBGXFZMEXYYJTN-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a methoxyphenyl group, two methyl groups, and a sulfonamide group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted oxazole derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
  • N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-thiol
  • N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-phosphate

Comparison: N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its carboxamide, thiol, and phosphate analogs, the sulfonamide derivative may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C12H14N2O4S

Molecular Weight

282.32 g/mol

IUPAC Name

N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C12H14N2O4S/c1-8-12(9(2)18-13-8)19(15,16)14-10-5-4-6-11(7-10)17-3/h4-7,14H,1-3H3

InChI Key

SBGXFZMEXYYJTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)OC

Origin of Product

United States

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